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Compound of Interest

Compound Name: Benzophenone imine

Cat. No.: B093159

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
benzophenone imine (Ci13H11N), a key intermediate in organic synthesis. The document
details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
characteristics, offering valuable data for identification, characterization, and quality control in
research and development settings.

Molecular Structure and Spectroscopic Overview

Benzophenone imine, also known as diphenylmethanimine, possesses a central carbon-
nitrogen double bond (imine) flanked by two phenyl rings. This structure gives rise to a unique
spectroscopic fingerprint, which is invaluable for its unambiguous identification. The following
sections provide a detailed analysis of its *H NMR, 13C NMR, IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For benzophenone imine, both *H and 3C NMR provide distinct signals
corresponding to the aromatic protons and carbons, as well as the characteristic imine carbon.

'H NMR Spectral Data

The H NMR spectrum of benzophenone imine is characterized by signals in the aromatic
region, typically between 7.0 and 8.0 ppm, and a broad singlet corresponding to the N-H
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proton.

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~9.72 brs 1H N-H
~7.58 br s 4H Aromatic H
~7.49-7.46 m 2H Aromatic H
~7.44-7.41 m 4H Aromatic H

Table 1: *H NMR data for benzophenone imine in CDClsz at 500 MHz.[1]

3C NMR Spectral Data

The 13C NMR spectrum shows several signals for the aromatic carbons and a highly deshielded
signal for the imine carbon.

Chemical Shift (8) ppm Assignment
~177.60 C=N (Imine Carbon)
~139.87 Aromatic C

~137.89 Aromatic C

~129.99 Aromatic C

~129.58 Aromatic C

~128.76 Aromatic C

~127.86 Aromatic C

~127.14 Aromatic C

Table 2: 13C NMR data for benzophenone imine in CDCIs at 125 MHz.[1]

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of benzophenone imine displays characteristic absorption bands for the N-H and

C=N bonds, as well as absorptions typical for aromatic rings.

Wavenumber (cm™1) Intensity Assignment

~3220 Medium N-H stretch

~1625 Strong C=N stretch (Imine)
~3050-3080 Medium Aromatic C-H stretch
~1570-1600 Medium-Strong Aromatic C=C stretch
690770 Strong Aromatic C-H bend (out-of-

plane)

Table 3: Characteristic IR absorption bands for benzophenone imine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, which helps in determining the molecular weight and elemental composition.

m/z Relative Intensity Assignment

181 High [M]* (Molecular lon)
180 Highest [M-H]*

104 High [CeHsCN]* or [C7HeN]*
77 Medium [CeHs]* (Phenyl cation)

Table 4: Key mass spectral data for benzophenone imine.[2]

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent on standardized experimental

procedures.
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NMR Spectroscopy Protocol

Sample Preparation:

e Dissolve 5-25 mg of benzophenone imine in approximately 0.6-0.7 mL of a deuterated
solvent (e.g., CDCIs3) in a standard 5 mm NMR tube.[3]

e Ensure the sample is fully dissolved to avoid spectral artifacts.

e For quantitative measurements, a known amount of an internal standard (e.g.,
tetramethylsilane, TMS) can be added.

Data Acquisition:
e Instrument: A 300 MHz or 500 MHz NMR spectrometer is typically used.[4]
e 'HNMR:
o Acquire the spectrum at room temperature.
o Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

o Reference the spectrum to the residual solvent peak (e.g., CDCls at 7.26 ppm) or TMS at
0.00 ppm.[3][4]

e 1BC NMR:
o A higher concentration of the sample (50-100 mg) may be required.[3]
o Use proton decoupling to simplify the spectrum.

o Reference the spectrum to the solvent peak (e.g., CDCls at 77.16 ppm).[3][4]

IR Spectroscopy Protocol
Sample Preparation (ATR Method):

e Place a small amount of the solid benzophenone imine sample directly onto the diamond
crystal of the ATR accessory.
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e Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR
attachment.[4]

Record the spectrum over a range of 4000-400 cm~1.[4]

Acquire a background spectrum of the clean ATR crystal before running the sample.

Collect a sufficient number of scans (e.g., 16-32) for the sample spectrum and ratio it against
the background spectrum.

Mass Spectrometry Protocol

Sample Preparation (for GC-MS):

» Dissolve a small amount of benzophenone imine in a volatile organic solvent (e.g.,
dichloromethane or ethyl acetate).

e The typical concentration should be around 1 mg/mL.
« Filter the solution if any solid particles are present.

Data Acquisition:

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

lonization Mode: Electron lonization (El) at 70 eV is commonly used.

GC Conditions: Use a suitable capillary column (e.g., DB-5ms) and a temperature program
that allows for the elution of benzophenone imine.

MS Conditions: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-
300).

Logical Relationships in Spectroscopic Analysis
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The following diagrams illustrate the workflow and the interconnectedness of the information

obtained from different spectroscopic techniques for the comprehensive characterization of

benzophenone imine.
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Caption: Workflow for the spectroscopic characterization of benzophenone imine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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